2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Description
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has been studied for its potential applications in various fields. It is an acetamide derivative and has been found to have potential as a PET tracer for imaging nucleotide pyrophosphatase/phosphodiesterase . These derivatives have also been found to act as anticholinesterase agents, which could potentially be useful in the management of Alzheimer’s disease . Other reported activities of acetamide derivatives include anticonvulsant, antidepressant, and anti-HIV activities .
Synthesis Analysis
The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in the presence of K2CO3 . The reaction mixture is heated to reflux for 3 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and diluted with DCM .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been confirmed by X-ray study . The compound crystallizes with two independent molecules in the asymmetric unit. The phenyl ring is oriented at angles of 2.5 (1) and 6.2 (1) with respect to the thiazole ring in the two molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be inferred from its NMR and IR spectra . The compound’s NMR spectrum shows signals corresponding to the aromatic protons and the amide proton . Its IR spectrum shows bands corresponding to C–H stretching in the phenyl nucleus, C=C skeletal stretching in the phenyl ring, C=O stretching in the amide group, and C–N stretching in the amide group .Scientific Research Applications
PET Tracers for Imaging
- Application Summary: Acetamide derivatives, including 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, are potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase .
Anticholinesterase Agents
- Application Summary: These derivatives act as anticholinesterase agents, suggesting a possible role in the management of Alzheimer’s disease .
Antimicrobial Activity
- Application Summary: Thiazole derivatives, including 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, have shown antimicrobial activity .
Anticancer Activity
- Application Summary: The synthesized compounds were evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Antidepressant and Anti-HIV Activities
- Application Summary: Acetamide derivatives, including 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, have been found to possess antidepressant and anti-HIV activities .
Antioxidant Properties
- Application Summary: Some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds, which are similar to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, have been synthesized and screened for their in vitro antioxidant properties .
Photosensitizers and Rubber Vulcanization
- Application Summary: Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. They have utility in the field of photosensitizers, rubber vulcanization .
Liquid Crystals and Sensors
properties
IUPAC Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAWPJLADWBKCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381805 |
Source
|
Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
5039-16-7 |
Source
|
Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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